Iohexol

Viscosity Contrast Media Injection Pressure

Iohexol (CAS 66108-95-0) is a second-generation, non-ionic, monomeric, tri-iodinated low-osmolar contrast medium with an osmolality of 640–672 mOsm/kg and viscosity of 6.1 mPa·s at 37°C. Its intermediate viscosity permits adequate flow through standard catheters for CT angiography, while its low rate of moderate/severe acute adverse reactions (0.05%) supports routine diagnostic use. However, Iohexol carries a substantially higher risk of contrast-induced nephropathy (CIN; 11.2%) compared to other LOCM and iso-osmolar agents. Procurement for interventional procedures using microcatheters or for high-risk CKD populations should favor lower-viscosity, lower-CIN alternatives.

Molecular Formula C19H26I3N3O9
Molecular Weight 821.1 g/mol
CAS No. 66108-95-0
Cat. No. B1672079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIohexol
CAS66108-95-0
SynonymsCompound 545
Exypaque
Iohexol
Iohexol 350
Nycodenz
Omnipaque
Molecular FormulaC19H26I3N3O9
Molecular Weight821.1 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
InChIKeyNTHXOOBQLCIOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water
Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iohexol (CAS 66108-95-0) Non-Ionic Low-Osmolar X-ray Contrast Medium: Core Specifications and Procurement Baseline


Iohexol (CAS 66108-95-0) is a second-generation, non-ionic, monomeric, tri-iodinated X-ray contrast medium classified as a low-osmolar contrast medium (LOCM) [1]. At a standard clinical iodine concentration of 300 mg I/mL, iohexol exhibits an osmolality of approximately 640–672 mOsm/kg H₂O, significantly lower than first-generation high-osmolar ionic monomers, and a viscosity of 6.1–6.3 mPa·s at 37°C [1][2]. It demonstrates high water solubility (>100 mg/mL at 25°C), facilitating rapid intravascular distribution and renal excretion .

Why Iohexol (CAS 66108-95-0) Cannot Be Indiscriminately Substituted with Other Low-Osmolar Non-Ionic Monomers: The Critical Role of Viscosity, Osmolality, and Renal Safety


Despite the shared non-ionic monomeric classification of agents such as iopamidol, iopromide, iomeprol, and ioversol, clinically and operationally significant physicochemical differences mandate precise agent selection. Iohexol's osmolality is the highest among common non-ionic monomers [1], and its viscosity is intermediate relative to comparators like iopamidol and iopromide [2]. Most critically, network meta-analyses indicate that iohexol is associated with a substantially elevated risk of contrast-induced nephropathy (CIN) compared to other LOCM [3]. Consequently, interchangeability is precluded by quantifiable differences in injection pressure, rheological compatibility, and renal safety profiles, which are directly linked to patient outcomes and procedural workflows.

Iohexol (CAS 66108-95-0) Head-to-Head Evidence Guide: Quantitative Differentiation in Viscosity, Safety, and Performance


Comparative Viscosity at Standard Iodine Concentration: Iohexol vs. Iopamidol and Iopromide

At an iodine concentration of 300 mg I/mL and 37°C, iohexol exhibits a viscosity of 6.1 mPa·s. This is significantly higher than iopamidol (4.5 mPa·s) and iopromide (4.7 mPa·s) [1]. The viscosity of iohexol is intermediate, as confirmed by independent viscometric studies, which rank iohexol and ioxaglate between the low-viscosity monomers (iopamidol, iopromide) and the high-viscosity dimers (iodixanol) [2].

Viscosity Contrast Media Injection Pressure

Contrast-Induced Nephropathy (CIN) Risk: Iohexol vs. Iodixanol, Iomeprol, and Iopamidol

In a network meta-analysis of 42 trials comprising 10,048 patients, the absolute risk of contrast-induced nephropathy (CIN) with iohexol was 11.2% [95% CrI 4.1%–29.5%], which was approximately twice as high as the risk associated with iodixanol (5.7%), iomeprol (6.0%), iopamidol (6.1%), and ioversol (6.0%) [1][2]. The odds ratio for CIN with iohexol compared to iodixanol was 2.18 (95% CrI 1.22–3.92) [1].

Contrast-Induced Nephropathy Renal Safety Network Meta-Analysis

Injection Pressure and Coronary Angiography Performance: Iohexol vs. Iopamidol and Ioversol

In a randomized, double-blind study of 20 patients undergoing coronary arteriography, iohexol (Omnipaque-350) required a mean injection pressure of 7.2 ± 1.1 atm. This was significantly higher than the 6.6 ± 0.8 atm required for ioversol (Optiray-320) (p < 0.05), but not significantly different from iopamidol (Isovue-370) at 7.5 ± 0.9 atm [1]. The higher pressure requirement for iohexol and iopamidol is directly attributable to their higher viscosity relative to ioversol.

Coronary Angiography Injection Pressure Viscosity

Acute Adverse Reaction Rates: Iohexol vs. Iomeprol and Ioversol

A systematic review and meta-analysis (2025) of 32 studies found the pooled overall acute adverse reaction (AAR) rate for non-ionic LOCM was 0.73%. Iohexol demonstrated a moderate/severe AAR rate of 0.05% and a severe AAR rate of 0.008%, both of which were the lowest among the studied agents [1]. In contrast, iomeprol exhibited the highest rates: overall AAR 1.38%, moderate/severe AAR 0.27%, and severe AAR 0.040% [1].

Adverse Drug Reactions Safety Contrast Media

Optimal Procurement and Clinical Application Scenarios for Iohexol (CAS 66108-95-0) Based on Evidence-Driven Differentiation


General Diagnostic Radiography and CT Angiography in Low-Risk Populations

Iohexol is suitable for a broad range of diagnostic imaging procedures, including CT angiography, where its intermediate viscosity allows for adequate flow through standard catheters. The demonstrated low rate of moderate/severe acute adverse reactions (0.05%) [1] supports its use in routine examinations. However, procurement for high-volume general radiology departments should weigh the slightly higher injection pressure requirements [2] against its competitive cost profile.

Coronary Angiography and Interventional Procedures Requiring Small-Diameter Catheters

While iohexol produces diagnostic-quality coronary angiograms [1], its higher viscosity (6.1 mPa·s) and injection pressure (7.2 atm) compared to ioversol [2] may be suboptimal for complex interventional procedures using small-diameter or microcatheters. In such scenarios, lower-viscosity alternatives like iopamidol or iopromide may offer procedural advantages.

Contrast-Enhanced Imaging in Patients with Pre-existing Renal Impairment

Procurement for use in patients with chronic kidney disease (CKD) should be approached with caution. Network meta-analysis data indicate that iohexol is associated with a substantially higher risk of contrast-induced nephropathy (CIN; 11.2%) compared to other LOCM and the iso-osmolar dimer iodixanol (5.7%) [1]. Therefore, iohexol is generally not the preferred agent for high-risk renal populations, and procurement should be aligned with institutional protocols that prioritize lower-CIN-risk alternatives.

In Vitro and Preclinical Research Requiring High Solubility and Defined Physicochemical Properties

Iohexol's high aqueous solubility (>100 mg/mL) [1] and well-characterized physicochemical profile (osmolality 640-672 mOsm/kg, viscosity 6.1 mPa·s) [2] make it a reliable reference standard for in vitro studies investigating contrast media effects on cell viability, hemorheology, and renal tubular epithelial cell function [3]. Its intermediate viscosity also renders it a useful comparator in preclinical models of contrast-induced acute kidney injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iohexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.